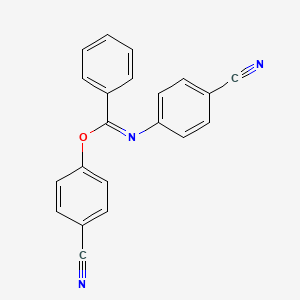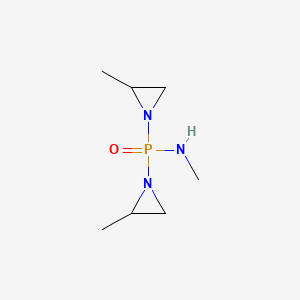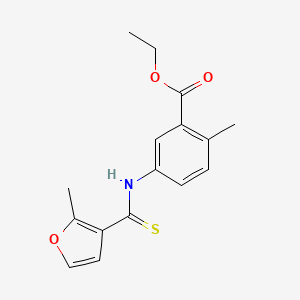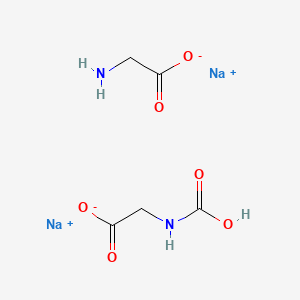
Einecs 302-746-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Di-Sodium Glycine Carbonate can be synthesized through several methods:
Dissolving Diglycine in Sodium Bicarbonate Solution: This method involves dissolving diglycine in a sodium bicarbonate solution and heating the mixture to evaporate the water.
Reaction with Sodium Carbonate: Another method involves reacting diglycine with sodium carbonate.
These methods are commonly used in both laboratory and industrial settings to produce Di-Sodium Glycine Carbonate efficiently.
Analyse Chemischer Reaktionen
Di-Sodium Glycine Carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Di-Sodium Glycine Carbonate can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Di-Sodium Glycine Carbonate has a wide range of scientific research applications:
Chemistry: It is used as a buffer and pH regulator in various chemical reactions.
Biology: In biological research, it is used to study enzyme activities and protein interactions.
Medicine: This compound is used in pharmaceutical formulations for its buffering and stabilizing properties.
Wirkmechanismus
The mechanism of action of Di-Sodium Glycine Carbonate involves its ability to act as a buffer, maintaining the pH of solutions within a specific range. This buffering action is crucial in various biochemical and industrial processes. The compound interacts with hydrogen ions, either accepting or donating them to stabilize the pH.
Vergleich Mit ähnlichen Verbindungen
Di-Sodium Glycine Carbonate can be compared with other similar compounds such as:
Sodium Bicarbonate:
Sodium Carbonate: While both are used in industrial applications, Di-Sodium Glycine Carbonate is more commonly used in biological and medical research.
These comparisons highlight the unique properties and applications of Di-Sodium Glycine Carbonate, making it a versatile compound in various fields.
Eigenschaften
CAS-Nummer |
94133-82-1 |
|---|---|
Molekularformel |
C5H8N2Na2O6 |
Molekulargewicht |
238.11 g/mol |
IUPAC-Name |
disodium;2-aminoacetate;2-(carboxyamino)acetate |
InChI |
InChI=1S/C3H5NO4.C2H5NO2.2Na/c5-2(6)1-4-3(7)8;3-1-2(4)5;;/h4H,1H2,(H,5,6)(H,7,8);1,3H2,(H,4,5);;/q;;2*+1/p-2 |
InChI-Schlüssel |
QOPKDDQKJFVLAZ-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])NC(=O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


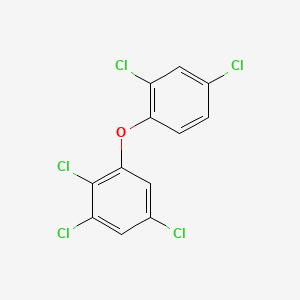
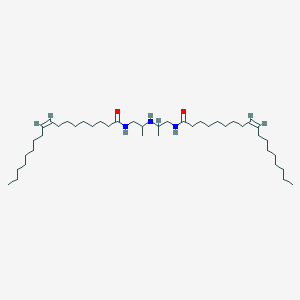
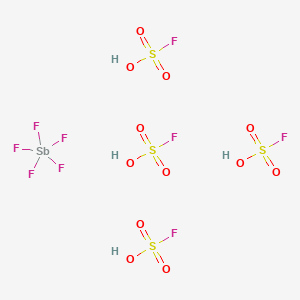
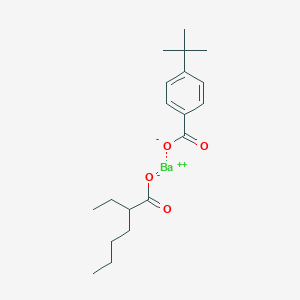
![N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12683560.png)
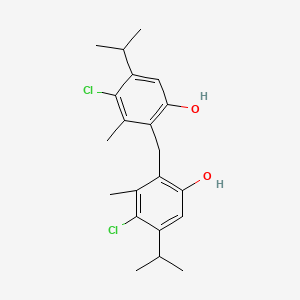
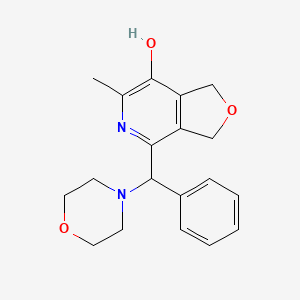
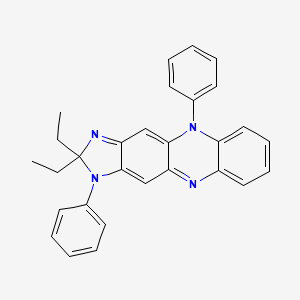
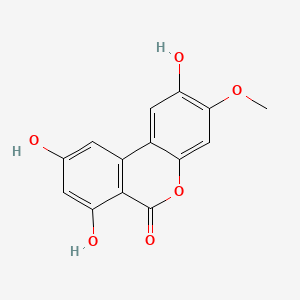
![1-O-[(8S)-9-hydroxy-8-methylnonyl] 6-O-[(1S,2R,3R,4R)-1,2,3,4-tetrahydroxypentyl] hexanedioate](/img/structure/B12683604.png)

